An In-depth Technical Guide to the Synthesis and Structural Elucidation of Metaldehyde
An In-depth Technical Guide to the Synthesis and Structural Elucidation of Metaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and structural analysis of metaldehyde (r-2,c-4,c-6,c-8-tetramethyl-1,3,5,7-tetroxocane), a cyclic tetramer of acetaldehyde. The document details the chemical manufacturing processes, including various catalytic methods, and elaborates on the advanced analytical techniques used for its structural characterization.
Physicochemical Properties of Metaldehyde
Metaldehyde is a white crystalline solid with a characteristic mild odor.[1] It is sparingly soluble in water but soluble in organic solvents like benzene and chloroform.[1][2]
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆O₄ | [1][3] |
| Molecular Weight | 176.21 g/mol | |
| Melting Point | 246 °C (in a sealed tube) | |
| Boiling Point | Sublimes at 112-115 °C | |
| Density | 1.27 g/cm³ | |
| Water Solubility | 200 mg/L at 17 °C | |
| IUPAC Name | r-2,c-4,c-6,c-8-tetramethyl-1,3,5,7-tetroxocane |
Synthesis of Metaldehyde
Metaldehyde is synthesized through the acid-catalyzed cyclic polymerization of acetaldehyde. The reaction is typically performed at low temperatures to favor the formation of the tetramer over the trimer, paraldehyde, which is a significant byproduct. The reaction is reversible, and metaldehyde can depolymerize back to acetaldehyde upon heating.
Experimental Protocols for Metaldehyde Synthesis
Several catalytic systems have been developed to optimize the yield of metaldehyde. Below are detailed protocols from patented literature.
Protocol 1: Thionyl Chloride and Pyridine Catalyst
-
Reaction Setup: Cool 25 mL of acetaldehyde to 0 °C in a suitable reaction vessel.
-
Addition of Reagents: Add 2 mL of ether and 0.5 mL of pyridine to the cooled acetaldehyde. Subsequently, lower the temperature of the mixture to -15 °C.
-
Catalyst Addition: While vigorously stirring, slowly add 0.4 mL of thionyl chloride (SOCl₂), ensuring the reaction temperature does not exceed 0 °C.
-
Reaction: After the catalyst addition is complete, continue to stir the mixture vigorously at -15 °C for 30 minutes.
-
Isolation and Purification: Filter the solid product, wash it with 20 mL of ether, and dry it under a vacuum to obtain white crystalline metaldehyde.
-
Yield: 9.6%.
Protocol 2: Phosphorus Pentachloride and Pyridine Catalyst
-
Reaction Setup: Cool 25 mL of acetaldehyde to 0 °C.
-
Addition of Reagents: Add 2 mL of ether and 0.4 mL of pyridine, and then cool the mixture to -15 °C.
-
Catalyst Addition: Slowly add 0.4 mL of phosphorus pentachloride (PCl₅) while maintaining a reaction temperature at or below 0 °C.
-
Reaction: Stir the mixture vigorously at -15 °C for 30 minutes.
-
Isolation and Purification: Isolate the product by filtration, wash with 20 mL of ether, and dry under vacuum.
-
Yield: 4.6%.
Protocol 3: Cesium Carbonate and Aluminum Oxide Catalyst
-
Reaction Setup: In a fixed-bed reactor, place γ-Al₂O₃ and a heterogeneous solid heteropolyacid supported catalyst, cesium carbonate.
-
Addition of Reagents: Add 30 kg of acetaldehyde and 1.5 kg of ether to the reactor and cool the mixture to -5 °C.
-
Reaction: Initiate the reaction, controlling the temperature at 10 °C.
-
Isolation and Purification: After the reaction is complete, filter the mixture. Wash the solid product with water and dry to obtain metaldehyde.
-
Yield: 15.1%.
Protocol 4: Acetyl Bromide and Pyridine Catalyst
-
Reaction Setup: Charge a flask equipped with internal cooling, a stirrer, a thermometer, and a dropping funnel with 1350 g of mercury-free acetaldehyde, 450 g of n-pentane, and 0.14 g of pyridine.
-
Reaction Initiation: Cool the mixture to approximately -13 °C and initiate the reaction by the dropwise addition of 13 mL of acetyl bromide.
-
Reaction: The reaction commences after an incubation period of about 50 minutes, with the temperature rising to about -5 °C. The optimal yield is achieved after 4.5 hours.
-
Isolation and Purification: Separate the metaldehyde by filtration, wash with acetaldehyde, and dry at 35 °C.
-
Yield: 11.2%.
Synthesis Pathway
The synthesis of metaldehyde from acetaldehyde is a cationic polymerization. The process is initiated by a proton or a Lewis acid, which activates an acetaldehyde molecule. This activated molecule then reacts with other acetaldehyde molecules in a chain reaction to form the cyclic tetramer.
Structural Elucidation of Metaldehyde
The structural confirmation of metaldehyde is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise structure of metaldehyde, including the stereochemistry of the methyl groups on the tetroxocane ring.
¹H and ¹³C NMR Spectral Data
The following table summarizes the assigned chemical shifts for metaldehyde in CDCl₃ at 298K, obtained using a 400 MHz spectrometer.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| CH (ring) | 5.21 - 5.35 (m) | 98.9 - 99.5 |
| CH₃ | 1.39 - 1.45 (d) | 21.0 - 21.5 |
Note: The ranges in chemical shifts are due to the presence of different stereoisomers.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Prepare a saturated solution of metaldehyde in deuterated chloroform (CDCl₃).
-
Instrument: Utilize a 400 MHz NMR spectrometer.
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.
-
2D NMR: Perform two-dimensional NMR experiments, such as [¹H,¹³C]-HSQC (Heteronuclear Single Quantum Coherence) and [¹H,¹³C]-HMBC (Heteronuclear Multiple Bond Correlation), to establish correlations between protons and carbons.
-
Data Processing: Process the acquired data to assign the chemical shifts of the protons and carbons in the metaldehyde structure.
Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) is commonly used for the detection and identification of metaldehyde. Electron ionization (EI) of metaldehyde leads to characteristic fragmentation patterns.
GC-MS Fragmentation Data
In positive ion mode, metaldehyde typically forms a protonated molecular ion [M+H]⁺ at m/z 177. Collision-induced dissociation (CID) of this ion results in a predominant loss of ethene (CH₂=CH₂), yielding a product ion at m/z 149. When a sodium adduct is formed [M+Na]⁺ at m/z 199, fragmentation leads to sodiated acetaldehyde.
| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) | Reference |
| 177 [M+H]⁺ | Loss of CH₂=CH₂ | 149 | |
| 199 [M+Na]⁺ | Sodiated acetaldehyde |
Experimental Protocol for GC-MS Analysis
-
Sample Preparation: Dissolve the metaldehyde sample in a suitable solvent, such as chloroform or acetonitrile.
-
Gas Chromatography: Inject the sample into a gas chromatograph equipped with an appropriate column (e.g., a non-polar capillary column). The oven temperature is programmed to separate the components of the sample.
-
Mass Spectrometry: The eluent from the GC is introduced into the mass spectrometer. The molecules are ionized (e.g., by electron ionization) and the resulting fragments are separated based on their mass-to-charge ratio.
-
Data Analysis: Analyze the resulting mass spectrum to identify the characteristic fragmentation pattern of metaldehyde.
X-ray Crystallography
Single-crystal X-ray crystallography provides the definitive three-dimensional structure of metaldehyde in the solid state.
Crystallographic Data
A low-temperature redetermination of the crystal structure of metaldehyde has been reported and the data is available in the Crystallography Open Database (COD).
| Parameter | Value | Reference |
| COD Number | 2205445 | |
| Space Group | I 4 | |
| a | 10.4974 Å | |
| b | 10.4974 Å | |
| c | 4.0967 Å | |
| α | 90.00° | |
| β | 90.00° | |
| γ | 90.00° |
Experimental Protocol for X-ray Crystallography
-
Crystal Growth: Grow single crystals of metaldehyde suitable for X-ray diffraction, for example, by slow evaporation from a suitable solvent.
-
Data Collection: Mount a single crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.
-
Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final structure.
Infrared (IR) and Raman Spectroscopy
Structural Elucidation Workflow
The following diagram illustrates the typical workflow for the structural elucidation of a synthesized compound like metaldehyde.
